4-[(2-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a thiomorpholine-4-carbonyl group and a 2-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is the coupling of a morpholine derivative with a thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
- 4-Phenylmorpholine
- 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol
Uniqueness
4-[(2-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both a thiomorpholine and a morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H24N2O2S |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H24N2O2S/c1-14-4-2-3-5-15(14)12-18-6-9-21-16(13-18)17(20)19-7-10-22-11-8-19/h2-5,16H,6-13H2,1H3 |
InChI Key |
UQLIAYGVUXBURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCOC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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